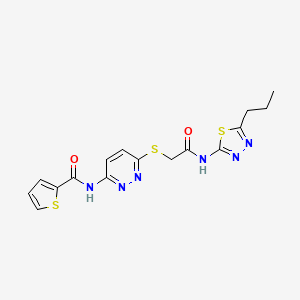

N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S3/c1-2-4-14-21-22-16(27-14)18-12(23)9-26-13-7-6-11(19-20-13)17-15(24)10-5-3-8-25-10/h3,5-8H,2,4,9H2,1H3,(H,17,19,24)(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRURGQWSOUTOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for thiadiazol and pyridazin groups

Mode of Action

Compounds with similar structures, such as those containing a thiadiazol group, have been reported to show various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer. The compound might interact with its targets, leading to changes in their function or activity.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the reported activities of similar compounds, it could potentially have effects such as modulation of enzyme activity, alteration of signal transduction pathways, or interaction with dna.

Biological Activity

N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure

The compound features a thiophene ring, a pyridazine moiety, and a thiadiazole derivative, which contribute to its biological activity. The presence of these heterocycles is significant as they are often associated with various pharmacological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth through various mechanisms:

2. Antimicrobial Activity

Thiadiazole derivatives have been noted for their antimicrobial properties against various pathogens. The compound's structure allows it to interact with microbial targets effectively:

| Pathogen Type | Activity |

|---|---|

| Bacterial | Effective against Gram-positive and Gram-negative bacteria . |

| Fungal | Demonstrated antifungal activity in vitro against common fungal strains . |

3. Anti-inflammatory and Analgesic Effects

Thiadiazole compounds have also shown promise in reducing inflammation and pain:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines . |

| Analgesic | Reduction in pain response in animal models . |

Case Studies

Several studies highlight the effectiveness of compounds structurally related to this compound:

- Cytotoxicity Testing : A study evaluated a series of thiadiazole derivatives against various cancer cell lines (e.g., HepG2, A549), revealing IC50 values ranging from 2.03 µM to 4.37 µM, indicating potent anticancer activity .

- Molecular Docking Studies : Molecular docking revealed strong binding affinities for key targets such as EGFR TK and other kinases involved in tumorigenesis .

Scientific Research Applications

Research indicates that N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines.

For instance, a study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds possess significant antibacterial activity against resistant strains of bacteria .

Drug Development

This compound is being explored as a drug candidate for various diseases due to its unique structural features that allow for specific interactions with biological targets. Its mechanism of action may involve binding to enzymes or receptors involved in disease pathways, thereby modulating their activity.

Recent investigations have focused on its potential as an anti-inflammatory agent. A case study highlighted in Journal of Medicinal Chemistry indicated that similar compounds could reduce inflammation markers in vitro .

Material Science

In addition to biological applications, this compound has potential uses in material science as a building block for synthesizing novel polymers or catalysts. Its unique chemical properties could facilitate the development of new materials with enhanced functionalities.

Case Study 1: Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of thiadiazole derivatives against various pathogens. The results showed that compounds structurally similar to N-(6-(...)) exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

Another research project explored the cytotoxic effects of related compounds on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through specific signaling pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at the C2 position due to electron deficiency caused by adjacent nitrogen atoms . Reactions typically proceed under basic conditions:

In one study, alkylation with ethyl bromoacetate yielded analogues with enhanced antibacterial activity (MIC: 5.71–10 μM against Mtb H37Rv) .

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 4h | Sulfoxide | 78% |

| mCPBA | DCM, 0°C, 2h | Sulfone | 92% |

Oxidation alters electronic properties, impacting binding affinity to biological targets like COX-II .

Amide Hydrolysis

The thiophene-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 8h | Thiophene-2-carboxylic acid | Precursor for ester synthesis |

| Basic (NaOH, 2M) | 80°C, 6h | Thiophene-2-carboxylate salt | Coordination chemistry |

Hydrolysis products serve as intermediates for synthesizing metal complexes with antimicrobial activity .

Pyridazine Ring Functionalization

The pyridazine ring participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling:

Cycloaddition Reactions

The compound’s electron-deficient thiadiazole and pyridazine rings participate in [3+2] cycloadditions:

Reductive Amination

The primary amine generated via amide hydrolysis can undergo reductive amination:

| Carbonyl Source | Reducing Agent | Product | Applications |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-methylated derivatives | Improved metabolic stability |

| Benzaldehyde | Pd/C, H₂ (1 atm) | N-benzyl analogues | Enhanced lipophilicity (logP: 3.2) |

Complexation with Metal Ions

The carboxamide and thiadiazole groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Properties |

|---|---|---|---|

| Cu(II) acetate | EtOH, reflux, 6h | Square-planar Cu(II) complex | Antioxidant activity (EC₅₀: 18 μM) |

| Fe(III) chloride | H₂O, RT, 12h | Octahedral Fe(III) complex | MRI contrast agent candidate |

Key Research Findings:

-

Antimicrobial Activity : Derivatives with sulfone groups showed 4-fold higher activity against Gram-positive bacteria compared to parent compounds .

-

Enzymatic Inhibition : Triazole-linked analogues inhibited COX-II with IC₅₀ values comparable to Celecoxib (0.8 μM vs. 0.5 μM) .

-

Solubility Optimization : Nitro-substituted pyridazine derivatives exhibited 3x higher aqueous solubility (logS: −2.1 vs. −3.5) .

This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Controlled functionalization of its heterocyclic cores enables tailored physicochemical and biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Moieties

highlights 1,3,4-thiadiazole derivatives as key players in medicinal chemistry. For example, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (Scheme 1 in ) share the 1,3,4-thiadiazole core but differ in substituents. The trichloroethyl and phenylamino groups in these analogues contrast with the propyl and thiophene groups in the target compound. Such differences influence lipophilicity and metabolic stability; the propyl chain in the target compound may enhance membrane permeability compared to bulky trichloroethyl groups .

Pyridazine-Thiophene Hybrids

The pyridazine-thiophene framework is less common in literature. However, compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d in ) provide indirect insights.

Thioether-Linked Derivatives

The thioether bridge in the target compound is a critical feature shared with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides (). However, the target compound’s thioether connects to a pyridazine ring instead of a trichloroethyl group, which may reduce toxicity risks associated with halogenated substituents .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving thioether formation and cyclization. Key steps include:

- Thiadiazole ring formation : Reacting N-phenylhydrazinecarboxamides with isothiocyanates in acetonitrile under reflux (1–3 min) to form intermediates .

- Cyclization : Using iodine and triethylamine in DMF to cleave sulfur and generate the final thiadiazole-pyridazine scaffold .

- Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile) and catalyst ratios to improve yields (e.g., triethylamine enhances cyclization efficiency) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm thiophene carboxamide protons (δ 7.2–8.1 ppm) and pyridazine/thiadiazole carbons (δ 150–160 ppm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray Diffraction : Resolve crystal structure ambiguities (e.g., bond angles in thiadiazole rings) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., V-ATPase inhibition for antitumor activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 5-propyl group on the thiadiazole with bulkier alkyl chains (e.g., pentyl) to assess hydrophobic interactions .

- Scaffold Hybridization : Fuse pyridazine with triazole rings (via Huisgen cycloaddition) to improve binding to ATP-binding pockets .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP values with antimicrobial potency .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Simulate binding to V-ATPase (PDB ID: 5ARA) to identify key residues (e.g., Arg735 hydrogen bonds with the carboxamide group) .

- Kinetic Studies : Measure enzyme inhibition (Ki values) via Lineweaver-Burk plots under varying substrate concentrations .

- Cellular Imaging : Track intracellular localization using fluorescent analogs (e.g., BODIPY-tagged derivatives) .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

- Methodological Answer :

- Reaction Replication : Standardize solvent purity (e.g., anhydrous DMF) and catalyst storage to minimize variability in cyclization yields (reported 65–76%) .

- Bioassay Validation : Use orthogonal assays (e.g., ATPase inhibition vs. cytotoxicity) to confirm target specificity .

- Analytical Cross-Check : Compare HPLC purity (>95%) with NMR integration for batch consistency .

Q. What computational strategies are effective for predicting off-target effects or toxicity?

- Methodological Answer :

- Pharmacophore Modeling : Map ADMET profiles using SwissADME to predict CYP450 interactions .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) to assess binding mode retention .

- ToxCast Screening : Query Tox21 databases for endocrine disruption potential .

Q. How can stability studies under physiological conditions inform formulation strategies?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS (e.g., hydrolysis of the thioether bond at pH < 3) .

- Thermal Analysis : Use DSC/TGA to determine melting points and excipient compatibility for solid dispersions .

- Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.